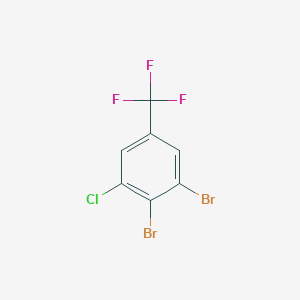![molecular formula C19H16FN5O7S B12852973 [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a purine derivative with a fluorosulfonylbenzoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate typically involves multiple steps, starting with the preparation of the purine derivative and the fluorosulfonylbenzoate precursor. The key steps include:
Formation of the Purine Derivative: This involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-f]purine ring system.
Attachment of the Oxolan-2-yl Group: This step requires the selective protection and deprotection of hydroxyl groups to ensure the correct stereochemistry.
Coupling with 4-Fluorosulfonylbenzoate: The final step involves the esterification of the purine derivative with 4-fluorosulfonylbenzoate under mild conditions to avoid decomposition of sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.
化学反応の分析
Types of Reactions
[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction could produce alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it could inhibit enzymes involved in purine metabolism, leading to changes in cellular nucleotide levels and affecting cell growth and proliferation.
特性
分子式 |
C19H16FN5O7S |
|---|---|
分子量 |
477.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-purino[7,8-a]imidazol-2-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C19H16FN5O7S/c20-33(29,30)11-3-1-10(2-4-11)18(28)31-8-13-14(26)15(27)17(32-13)24-7-12-16(22-9-24)23-19-21-5-6-25(12)19/h1-7,9,13-15,17,26-27H,8H2/t13-,14-,15-,17-/m1/s1 |
InChIキー |
VNZHMHYNLVUVEV-KCYZZUKISA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C4C(=NC5=NC=CN45)N=C3)O)O)S(=O)(=O)F |
正規SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=C4C(=NC5=NC=CN45)N=C3)O)O)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


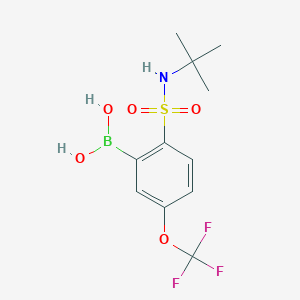
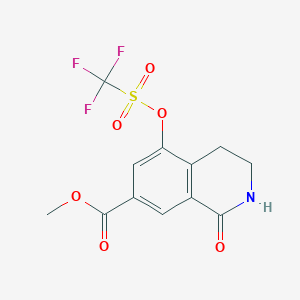
![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)
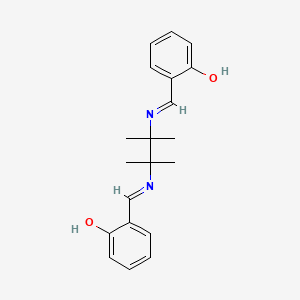
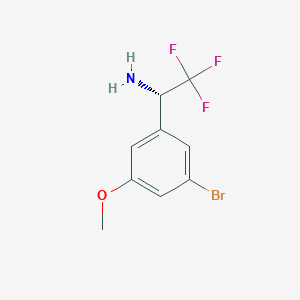
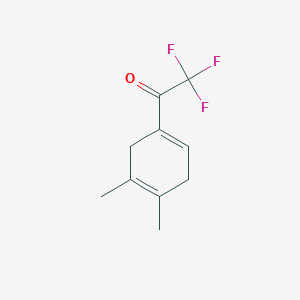
![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)

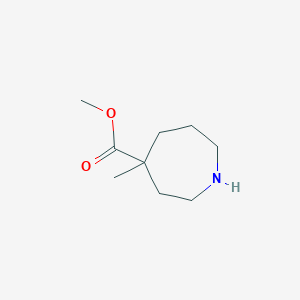
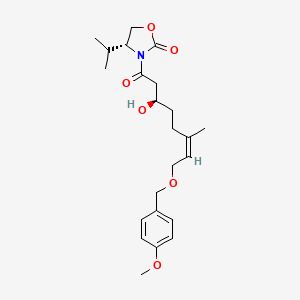
![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)

